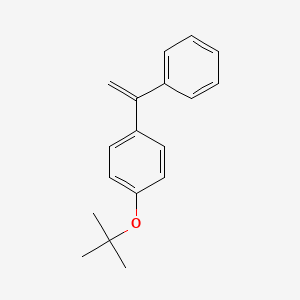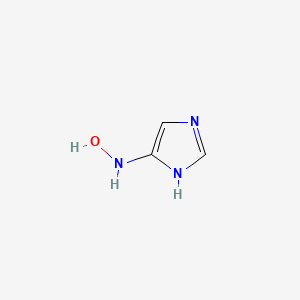
4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chloropropyl group and a methoxy group attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene typically involves the reaction of 6-methoxy-1,2-dihydronaphthalene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The dihydronaphthalene ring can be reduced to a fully saturated naphthalene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated naphthalene derivatives.
Scientific Research Applications
4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the chloropropyl group but has a different core structure.
1-Benzylpiperazine: Contains a benzyl group instead of a naphthalene ring.
Prochlorperazine: A phenothiazine derivative with similar therapeutic applications .
Uniqueness
4-(3-Chloropropyl)-6-methoxy-1,2-dihydronaphthalene is unique due to its combination of a chloropropyl group and a methoxy group on a dihydronaphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
140367-11-9 |
|---|---|
Molecular Formula |
C14H17ClO |
Molecular Weight |
236.73 g/mol |
IUPAC Name |
4-(3-chloropropyl)-6-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H17ClO/c1-16-13-8-7-12-5-2-4-11(6-3-9-15)14(12)10-13/h4,7-8,10H,2-3,5-6,9H2,1H3 |
InChI Key |
PELHWPIEAQHLJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC=C2CCCCl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


